molecular formula C5H8N2O3 B1612267 3-Oxo-piperazine-2-carboxylic acid CAS No. 925890-01-3

3-Oxo-piperazine-2-carboxylic acid

Cat. No. B1612267
M. Wt: 144.13 g/mol
InChI Key: GNDQTDPZWUAOIW-UHFFFAOYSA-N
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Description

3-Oxo-piperazine-2-carboxylic acid is a chemical compound . It can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions .

Scientific Research Applications

  • Organic Chemistry

    • Application: Enantioselective remote methylene C−H (hetero)arylation of cycloalkane carboxylic acids .
    • Method: This involves the use of chiral bifunctional oxazoline-pyridone ligands for enantioselective palladium-catalyzed remote g-C−H (hetero)arylations of free cycloalkane carboxylic acids .
    • Results: The reaction establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess, providing access to a wide range of cyclic chiral synthons and bioactive molecules .
  • Biocatalysis

    • Application: Chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .
    • Method: A semipurified aminopeptidase from Aspergillus oryzae (LAP2) is used for the chiral resolution . The enzyme is immobilized at high loadings (>20 mgprotein/gsupport) by testing different commercially available methacrylic resins .
    • Results: The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .
  • Pharmaceuticals

    • Application: Synthesis of the HIV protease inhibitor Crixivan from Merck, an N-methyl-D-aspartate antagonist, and a cardioprotective nucleoside transport blocker .
    • Method: The best current route to the pure enantiomers of the amino acids is classical resolution of the racemate by fractional crystallization of diastereomeric salts .
    • Results: This method allows for the production of these pharmaceutical compounds .
  • Natural Product Synthesis

    • Application: Synthesis of benzofuran derivatives .
    • Method: Benzofuran derivatives are synthesized through a unique free radical cyclization cascade .
    • Results: This method allows for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Medicinal Chemistry

    • Application: Synthesis of pyrrolopyrazine derivatives .
    • Method: Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results: Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Organic Synthesis

    • Application: Use of carboxylic acids in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Method: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • Results: The application of carboxylic acids in these areas has led to the development of various products and materials .
  • Natural Product Synthesis

    • Application: Synthesis of benzofuran derivatives .
    • Method: Benzofuran derivatives are synthesized through a unique free radical cyclization cascade .
    • Results: This method allows for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Medicinal Chemistry

    • Application: Synthesis of pyrrolopyrazine derivatives .
    • Method: Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results: Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Organic Synthesis

    • Application: Use of carboxylic acids in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Method: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • Results: The application of carboxylic acids in these areas has led to the development of various products and materials .

Safety And Hazards

The safety data sheet for a related compound, Piperazine-2-carboxylic acid dihydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . (S)-6-Oxo-2-piperidinecarboxylic acid is classified as causing eye and skin irritation .

properties

IUPAC Name

3-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDQTDPZWUAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604015
Record name 3-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-piperazine-2-carboxylic acid

CAS RN

925890-01-3
Record name 3-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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